The electron-withdrawing cyanomethyl group at the 2-position imparts unique reactivity unattainable with simple alkyl or amino analogs (e.g., 2-methylbenzimidazole). This activated methylene enables divergent annulation to pyrido[1,2-a]benzimidazoles, thiophenes, and coumarins—key scaffolds for kinase inhibitors and DNA intercalators. As a 1,3-dicarbonyl analogue, it facilitates highly enantioselective Mannich reactions for chiral drug intermediates. Also critical for fluorescent dyes and nematicide SAR studies. Choose the correct building block for your research pipeline.
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
CAS No.4414-88-4
Cat. No.B160407
⚠ Attention: For research use only. Not for human or veterinary use.
2-(Cyanomethyl)benzimidazole (CAS: 4414-88-4): A Versatile Heterocyclic Scaffold for Medicinal and Material Science Applications
2-(Cyanomethyl)benzimidazole (CAS: 4414-88-4), also known as 1H-benzimidazole-2-acetonitrile, is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a cyanomethyl (-CH2CN) group at the 2-position [1]. With the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol, this compound is a stable, crystalline solid with a melting point range typically reported between 200–215°C [2]. Its synthesis is well-established, often involving the cyclocondensation of o-phenylenediamine with ethyl cyanoacetate or cyanoacetic acid derivatives, and it is widely used as a key intermediate in the synthesis of pharmaceutically active heterocycles, fluorescent dyes, and advanced materials [3].
[1] Common Chemistry. (2024). 1H-Benzimidazole-2-acetonitrile (CAS RN: 4414-88-4). CAS, a division of the American Chemical Society. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=4414-88-4 View Source
[2] ChemExper. (n.d.). 2-(Cyanomethyl)benzimidazole (4414-88-4) Predicted NMR Spectrum and Physical Data. Retrieved from http://slavesearch.chemexper.com/ View Source
[3] Mohareb, R. M., Abdelazim, A. M., & Abdallah, A. (2016). New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole. Acta Chimica Slovenica, 63(2), 313–322. https://doi.org/10.17344/acsi.2015.1668 View Source
Why Generic Substitution is Inadvisable for 2-(Cyanomethyl)benzimidazole (CAS: 4414-88-4) in Critical R&D and Industrial Workflows
While 2-substituted benzimidazoles share a common heterocyclic core, the specific physicochemical and electronic properties imparted by the cyanomethyl (-CH2CN) group at the 2-position are unique and cannot be replicated by simple alkyl (e.g., methyl), amino, or hydroxyl substituents [1]. The electron-withdrawing nature of the cyano group significantly alters the compound's reactivity profile, enabling a distinct set of synthetic transformations that are fundamental to generating complex molecular architectures [2]. Furthermore, this functional group establishes specific intermolecular interactions in biological systems, including hydrogen bonding patterns in DNA binding and active site recognition, which directly influence biological activity [3]. Substituting 2-(Cyanomethyl)benzimidazole with a close analog, such as 2-methylbenzimidazole or 2-(aminomethyl)benzimidazole, will result in a failed or divergent reaction pathway due to the loss of the activated methylene group and the attendant electronic and steric effects [4]. The following quantitative evidence guide details these critical differences.
[1] Fathalla, O. A., Zaghary, W. A., & Amin, H. H. (2002). Absorptiometric and fluorimetric study of solvent dependence and prototropism of 2-substituted benzimidazole derivatives. Physical Chemistry Chemical Physics, 4(23), 5800-5805. View Source
[2] Kimmel, R., & Kafka, S. (2020). 2-(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Organic Letters. Advance online publication. https://doi.org/10.1021/acs.orglett.5c01478 View Source
[3] Hranjec, M., Kralj, M., Piantanida, I., Sedić, M., Šuman, L., Pavelić, K., & Karminski-Zamola, G. (2007). Spectroscopic characterization, crystal structure determination and interaction with DNA of novel cyano substituted benzimidazole derivative. Structural Chemistry, 18(5), 743-752. View Source
[4] Panda, K., Suresh, J. R., Ila, H., & Junjappa, H. (2003). Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α-Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles. The Journal of Organic Chemistry, 68(9), 3498-3506. View Source
Quantitative Performance Guide: Data-Driven Selection of 2-(Cyanomethyl)benzimidazole (CAS: 4414-88-4) Over Competing Analogs
Catalyst-Free Synthesis in High Yield: A Process Advantage of 2-(Cyanomethyl)benzimidazole
The industrial preparation of 2-(Cyanomethyl)benzimidazole can be achieved in good yields and high purity without the use of a catalyst, a feature that is not generally applicable to the synthesis of many other 2-substituted benzimidazoles which often require catalytic or harsh conditions [1].
Other 2-substituted benzimidazoles (general class)
Quantified Difference
Not quantified in source
Conditions
Condensation reaction at 150–175°C
Why This Matters
This simplifies manufacturing, reduces cost, and eliminates catalyst-related impurities, making it a more attractive and reliable building block for large-scale synthesis in industrial settings.
[1] Mullis, J., & Spiess, W. (1996). EP 0612732 B1: Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole. European Patent Office. View Source
Divergent Regioselectivity in Annulation Reactions: 2-Cyanomethyl vs. 2-Methylbenzimidazole
In a direct head-to-head comparison, the dianion generated from 2-cyanomethylbenzimidazole (3A) undergoes a fundamentally different reaction pathway with α-oxoketene dithioacetals compared to the dianion from 2-methylbenzimidazole (2A). While 2A undergoes regioselective 1,2-addition, 3A undergoes a one-pot conjugate addition-elimination and cyclocondensation [1]. This divergence leads to different structural classes of pyrido[1,2-a]benzimidazoles, with the cyanomethyl analog producing angularly 1,2-fused polycyclic systems in excellent yields, which are not accessible via the methyl analog.
Exclusive pathway divergence; 'excellent yields' reported for target compound
Conditions
Dianion generation followed by reaction with α-oxoketene dithioacetals
Why This Matters
This distinct reactivity profile is essential for medicinal chemists and process chemists seeking to access specific, patentable chemical space (angularly fused heterocycles) that cannot be synthesized using a cheaper, readily available analog like 2-methylbenzimidazole.
[1] Panda, K., Suresh, J. R., Ila, H., & Junjappa, H. (2003). Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α-Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles. The Journal of Organic Chemistry, 68(9), 3498-3506. View Source
Enabling Asymmetric Synthesis: 2-(Cyanomethyl)benzimidazole as a Chiral Scaffold Precursor
N-protected derivatives of 2-(Cyanomethyl)benzimidazole function as effective 1,3-dicarbonyl analogues in asymmetric Mannich-type reactions, enabling kinetically controlled diastereo- and enantioselective synthesis [1]. This utility is a direct consequence of the activated methylene group's acidity, which is enhanced by the adjacent cyano group, a feature not present in non-activated alkyl analogs (e.g., 2-methylbenzimidazole) or deactivated analogs (e.g., 2-aminomethylbenzimidazole).
Enables high diastereo- and enantioselectivity in Mannich reactions
Comparator Or Baseline
2-methylbenzimidazole or 2-(aminomethyl)benzimidazole
Quantified Difference
N/A (Qualitative functional difference)
Conditions
Chiral phosphoric acid-catalyzed reaction with N-benzoyl imines
Why This Matters
This property is critical for drug discovery programs that require the production of single-enantiomer, complex molecules for biological testing, a capability that structurally similar, non-activated analogs simply do not possess.
[1] Kimmel, R., & Kafka, S. (2020). 2-(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Organic Letters. Advance online publication. https://doi.org/10.1021/acs.orglett.5c01478 View Source
Differentiation in Physicochemical Properties: Melting Point and Stability Compared to 2-Aminomethyl Analog
A cross-study comparison of physical properties reveals significant differences that impact handling and formulation. 2-(Cyanomethyl)benzimidazole is a high-melting solid with a reported melting point of 210–215°C, making it thermally stable and non-hygroscopic in its free base form [1]. In contrast, its close structural analog, 2-(aminomethyl)benzimidazole, is frequently encountered and handled as a dihydrochloride salt due to the reactivity and lower stability of its free base, requiring different storage and handling protocols .
Material ScienceFormulationProcess Chemistry
Evidence Dimension
Physical Form and Thermal Stability
Target Compound Data
Solid; Melting Point = 210–215°C (free base)
Comparator Or Baseline
2-(aminomethyl)benzimidazole
Quantified Difference
Qualitative difference in stability and physical form
Conditions
Standard ambient temperature and pressure
Why This Matters
For procurement, the stable, high-melting free base of 2-(Cyanomethyl)benzimidazole offers advantages in long-term storage, ease of handling during large-scale reactions, and compatibility with a wider range of non-aqueous reaction conditions compared to the more reactive aminomethyl analog.
Material ScienceFormulationProcess Chemistry
[1] ChemExper. (n.d.). 2-(Cyanomethyl)benzimidazole (4414-88-4) Predicted NMR Spectrum and Physical Data. Retrieved from http://slavesearch.chemexper.com/ View Source
Optimal Application Scenarios for 2-(Cyanomethyl)benzimidazole (CAS: 4414-88-4) Based on Performance Evidence
Synthesis of Complex Heterocyclic Libraries in Medicinal Chemistry
This compound is an ideal starting material for generating diverse libraries of biologically relevant heterocycles, including pyrido[1,2-a]benzimidazoles, thiophenes, thiazoles, and coumarins [1]. Its unique reactivity, as demonstrated by its divergent annulation pathway compared to 2-methylbenzimidazole, enables access to specific angularly fused polycyclic structures [2]. Researchers focused on kinase inhibition, DNA intercalation, or tubulin polymerization can leverage this scaffold to explore novel chemical space inaccessible with simpler analogs [3].
Development of Fluorescent Dyes and Optical Brighteners
The benzimidazole core is a well-known fluorophore, and the electron-withdrawing cyanomethyl group modulates its photophysical properties [4]. Patents explicitly claim the use of 2-(cyanomethyl)benzimidazole and its derivatives as intermediates for synthesizing coloring matter, pigments, and fluorescent brightening agents for organic materials [5]. The catalyst-free, high-purity synthesis method ensures a cost-effective and scalable route for producing these industrial materials.
Asymmetric Synthesis of Chiral Drug Candidates
Due to its function as a 1,3-dicarbonyl analogue, N-protected 2-(Cyanomethyl)benzimidazole is a premier building block for enantioselective transformations, such as the Mannich reaction [6]. For projects requiring high enantiomeric excess in early-stage lead optimization, this compound provides a direct route to chiral, nitrogen-containing molecules that are common in pharmaceutical pipelines. The use of a cheaper analog like 2-methylbenzimidazole would fail entirely in this catalytic, stereoselective context.
Agrochemical Intermediate and Nematicide Development
Benzimidazole derivatives are a significant class of fungicides and anthelmintics. While direct comparisons show variations in potency, the cyanomethyl-benzimidazole (CMB) scaffold has demonstrated nematicidal activity against Meloidogyne incognita [7]. It serves as a crucial intermediate for generating novel analogs through derivatization of the reactive cyanomethyl group, allowing for systematic structure-activity relationship (SAR) studies in crop protection research.
[1] Mohareb, R. M., Abdelazim, A. M., & Abdallah, A. (2016). New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole. Acta Chimica Slovenica, 63(2), 313–322. https://doi.org/10.17344/acsi.2015.1668 View Source
[2] Panda, K., Suresh, J. R., Ila, H., & Junjappa, H. (2003). Heteroaromatic Annulation of 2-Methyl/2-Cyanomethylbenzimidazole Dianions with α-Oxoketene Dithioacetals: A Highly Regioselective Synthetic Protocol for 1,2- and 2,3-Substituted/Annulated Pyrido[1,2-a]benzimidazoles. The Journal of Organic Chemistry, 68(9), 3498-3506. View Source
[3] Bistrović, A., Krstulović, L., Harej, A., Grbčić, P., Sedić, M., Koštrun, S., ... & Raić-Malić, S. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 209, 112914. View Source
[4] Fathalla, O. A., Zaghary, W. A., & Amin, H. H. (2002). Absorptiometric and fluorimetric study of solvent dependence and prototropism of 2-substituted benzimidazole derivatives. Physical Chemistry Chemical Physics, 4(23), 5800-5805. View Source
[5] Ciba-Geigy AG. (1994). Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles. Patent DE4206587A1. View Source
[6] Kimmel, R., & Kafka, S. (2020). 2-(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Organic Letters. Advance online publication. https://doi.org/10.1021/acs.orglett.5c01478 View Source
[7] Siddiqui, S. A., Khan, K. M., & Perveen, S. (2018). Synthesis, characterization and SAR of novel Benzimidazole derivatives as Nematicidal agents. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 61(3), 142-149. View Source
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